2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, which includes 2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine, has been a hot topic in the pesticide field for many years because of their excellent biological activity . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis
The molecular structure of 2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine is unique and allows for diverse applications, ranging from drug discovery to material synthesis. This compound belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .Chemical Reactions Analysis
Pyrimidinamine derivatives, including 2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine, act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .Scientific Research Applications
Synthesis and Biological Activities
Heterocyclic Synthesis : A study focused on synthesizing pyrimidine linked pyrazole heterocyclics, exploring their insecticidal and antibacterial potential. This indicates the compound's relevance in developing new chemical entities with potential biological activities (Deohate & Palaspagar, 2020).
Aminolysis Studies : Research on the aminolysis of similar pyrimidine compounds has been conducted to understand the chemical behavior and reaction conditions that favor the formation of new derivatives, which could be of interest in pharmaceutical chemistry (Novakov et al., 2017).
Antifungal and Antimicrobial Properties : The synthesis and evaluation of pyrimidine derivatives for their antifungal and antimicrobial activities have been studied, highlighting the potential of such compounds in developing new antimicrobial agents (Jafar et al., 2017).
Anticancer and Anti-Tumor Activities : Novel pyrimidine derivatives have been synthesized and evaluated for their anti-tumor activity, underscoring the compound's significance in the search for new cancer therapies (Fathalla et al., 2012).
Chemical Synthesis and Characterization
Crystal Structure Analysis : The crystal structure of cyprodinil, a compound closely related to the query compound, has been determined to understand its structural features and potential interactions, which could be valuable in designing related compounds with desired properties (Jeon et al., 2015).
Synthetic Methodologies : Studies have been conducted on the synthesis of N-arylpyrimidin-2-amine derivatives using palladium catalysts, showcasing advanced methodologies in the synthesis of pyrimidine derivatives that could be applied to similar compounds for various research applications (El-Deeb et al., 2008).
properties
IUPAC Name |
2-cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-10-6-8(9-2-1-5-15-9)13-11(14-10)7-3-4-7/h6-7,9H,1-5H2,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFJPAVXMLBNGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC(=NC(=N2)C3CC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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